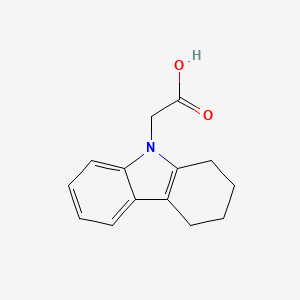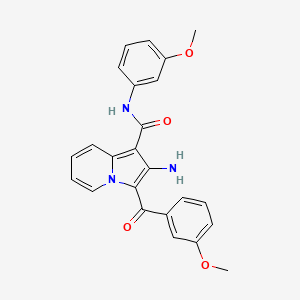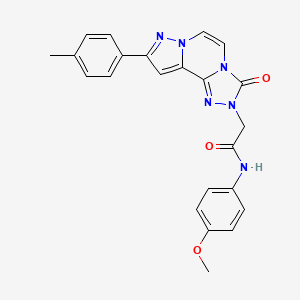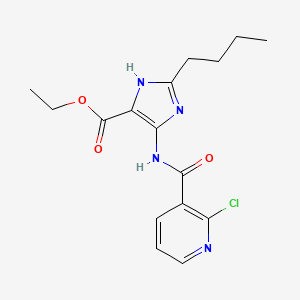
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid” is a chemical compound with the CAS number 21144-93-4 . It’s often used in chemical research.
Molecular Structure Analysis
The molecular formula of “2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid” is C14H15NO2 . The molecular weight is approximately 229.27 .Physical And Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or contact suppliers .Applications De Recherche Scientifique
Electrochemical and Electrochromic Properties
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid has been utilized in the synthesis of electrochromic materials. A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis and electrochromic properties of a poly(2-(9H-carbazol-9-yl) acetic acid) film. The polymer exhibited color-changing properties under different states and had potential applications in electrochromic devices (Elkhidr, Awad, & Hreeba, 2021).
Photochemical Studies
Diclofenac, a derivative of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, underwent photolytic transformation in a study by Eriksson, Svanfelt, and Kronberg (2010). They isolated and characterized transformation products in aqueous solutions, providing insights into the behavior of these compounds under UV irradiation (Eriksson, Svanfelt, & Kronberg, 2010).
Synthesis of Heterocyclic Compounds
Research by Smyth et al. (2007) involved the cyclization of similar acetic acid derivatives. The study highlighted the formation of various heterocyclic compounds, showcasing the chemical versatility of such molecules (Smyth et al., 2007).
Fluorescence and Inclusion Properties
A study by Lao et al. (2012) examined the fluorescence behavior of carbazole-based dyes, including derivatives of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid. This research demonstrated the application of these compounds in developing fluorescent probes and their interaction with β-cyclodextrin (Lao et al., 2012).
Catalytic Applications
The compound's utility in catalysis was explored by Okada et al. (2016), who investigated the regioselective C-H bond acetoxylation on carbazole frameworks. Such studies are pivotal in organic synthesis, highlighting the compound's role in facilitating chemical transformations (Okada et al., 2016).
Biological Evaluation
A study by Ruan et al. (2010) focused on the synthesis and biological evaluation of a Cu(I) complex with 2-(9H-carbazol-9-yl) acetic acid, examining its cytotoxic activity against human tumor cell lines. This research opens avenues for the potential therapeutic applications of such compounds (Ruan et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLUYNBMLNNIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-chloro-3-(2,6-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2447148.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2447149.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)


![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)
![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)

